![molecular formula C18H18O B14594300 3-Cyclopenten-1-ol, 1-[4-(2,4,6-cycloheptatrien-1-yl)phenyl]- CAS No. 60582-52-7](/img/structure/B14594300.png)
3-Cyclopenten-1-ol, 1-[4-(2,4,6-cycloheptatrien-1-yl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopenten-1-ol, 1-[4-(2,4,6-cycloheptatrien-1-yl)phenyl]- is an organic compound characterized by a cyclopentene ring fused with a phenyl group that is further substituted with a cycloheptatriene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopenten-1-ol, 1-[4-(2,4,6-cycloheptatrien-1-yl)phenyl]- typically involves multi-step organic reactions. One common method starts with the preparation of the cyclopentene ring, which can be achieved through the acid-catalyzed dehydration of cyclopentanediols . The phenyl group with the cycloheptatriene moiety can be introduced through a series of Friedel-Crafts alkylation reactions, followed by cyclization .
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure reactors and catalysts to optimize yield and purity. The process often includes purification steps such as distillation and recrystallization to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopenten-1-ol, 1-[4-(2,4,6-cycloheptatrien-1-yl)phenyl]- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Halogenated compounds, amines, alcohols
Wissenschaftliche Forschungsanwendungen
3-Cyclopenten-1-ol, 1-[4-(2,4,6-cycloheptatrien-1-yl)phenyl]- has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Cyclopenten-1-ol, 1-[4-(2,4,6-cycloheptatrien-1-yl)phenyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects . For example, it may inhibit enzyme activity or alter receptor signaling, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentene: A simpler analog with a cyclopentene ring but lacking the phenyl and cycloheptatriene moieties.
Cyclopentenone: Contains a cyclopentene ring with a ketone group, differing in functional groups and reactivity.
Cycloheptatriene: A compound with a seven-membered ring containing three double bonds, lacking the cyclopentene and phenyl groups.
Uniqueness
3-Cyclopenten-1-ol, 1-[4-(2,4,6-cycloheptatrien-1-yl)phenyl]- is unique due to its combination of a cyclopentene ring, phenyl group, and cycloheptatriene moiety.
Eigenschaften
CAS-Nummer |
60582-52-7 |
|---|---|
Molekularformel |
C18H18O |
Molekulargewicht |
250.3 g/mol |
IUPAC-Name |
1-(4-cyclohepta-2,4,6-trien-1-ylphenyl)cyclopent-3-en-1-ol |
InChI |
InChI=1S/C18H18O/c19-18(13-5-6-14-18)17-11-9-16(10-12-17)15-7-3-1-2-4-8-15/h1-12,15,19H,13-14H2 |
InChI-Schlüssel |
JZCVVZKZZAWJKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CCC1(C2=CC=C(C=C2)C3C=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


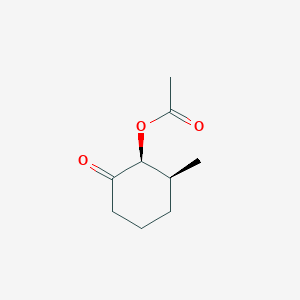
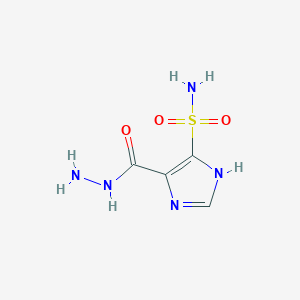
![Benzeneacetic acid, 2-[(3,4-difluorophenyl)thio]-](/img/structure/B14594227.png)
![4-Methoxyspiro[1,2-dioxetane-3,9'-fluorene]](/img/structure/B14594233.png)
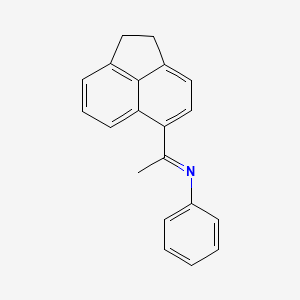

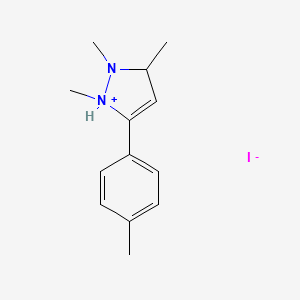
![N-{3-[Bis(carboxymethyl)amino]propyl}glycine](/img/structure/B14594269.png)
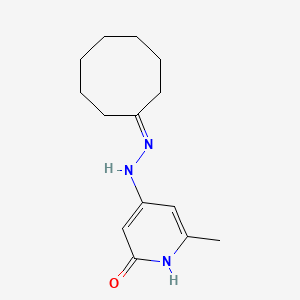
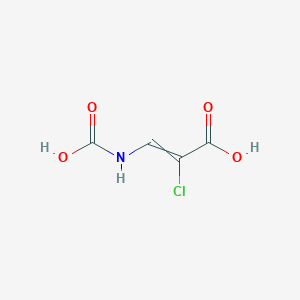
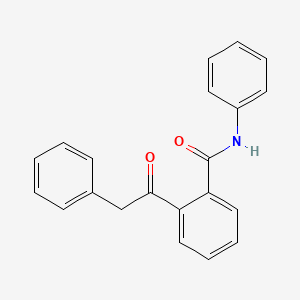
![4,7,8-Trichlorotetrazolo[1,5-a]quinoxaline](/img/structure/B14594286.png)

![7,7-Dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14594289.png)
